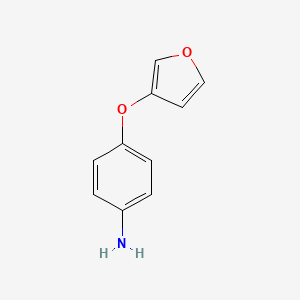

4-(Furan-3-yloxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

307309-29-1 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(furan-3-yloxy)aniline |

InChI |

InChI=1S/C10H9NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2 |

InChI Key |

FHBNMCMRAPRVMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=COC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Furan 3 Yloxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline fragment of the molecule is characterized by the nucleophilic amino group and the activated aromatic ring. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of this part of the molecule.

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH₂) is a potent nucleophile, readily participating in reactions with a range of electrophiles. This reactivity is fundamental to the synthesis of numerous aniline derivatives.

Acylation: The amino group can be acylated to form amides. This is often done to protect the amino group or to introduce new functional groups. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur, although it can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. icrc.ac.ir This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Base | N-Aryl amide |

| Alkylation | Alkyl halide | N-Alkyl aniline |

| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl diazonium salt |

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group for electrophilic aromatic substitution (SEAr) on the phenyl ring. byjus.com It strongly directs incoming electrophiles to the ortho and para positions due to the resonance stabilization of the intermediate carbocation (the sigma complex). wikipedia.org Since the para position is occupied by the furanoxy group, substitution is expected to occur primarily at the positions ortho to the amino group (C2 and C6).

Halogenation: Aniline and its derivatives are highly reactive towards halogenation. byjus.com Reaction with bromine water, for example, typically leads to polybromination without the need for a Lewis acid catalyst. byjus.com For 4-(Furan-3-yloxy)aniline, this would result in the formation of 2,6-dibromo-4-(furan-3-yloxy)aniline. Milder conditions or protection of the amino group via acylation may be required to achieve monosubstitution. nih.gov

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion. byjus.com This anilinium ion is a deactivating, meta-directing group. byjus.com To achieve ortho nitration, the amino group is typically first protected by acylation, followed by nitration and subsequent deprotection.

Sulfonation: Reaction with fuming sulfuric acid leads to sulfonation, primarily at the ortho positions, to yield aminosulfonic acids. byjus.com

| Substitution Reaction | Typical Reagents | Expected Position on Aniline Ring |

| Bromination | Br₂/H₂O | C2, C6 |

| Nitration (via protected amine) | 1. Ac₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺ | C2, C6 |

| Sulfonation | Fuming H₂SO₄ | C2, C6 |

Palladium-Catalyzed Transformations Involving the Aniline Nitrogen

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org In this reaction, an amine is coupled with an aryl halide or triflate. While this compound would typically act as the amine component, its amino group can also be transformed into a leaving group (e.g., by conversion to a halide via the Sandmeyer reaction) to participate in C-N coupling from the other side. The reaction generally involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgnih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl partners under increasingly mild conditions. wikipedia.orgorganic-chemistry.org

The catalytic cycle is understood to involve:

Oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org

Coordination of the amine to the palladium center.

Deprotonation of the amine by the base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich five-membered heterocycle. Its aromaticity is weaker than that of benzene (B151609), making it more susceptible to addition reactions and more reactive in electrophilic substitutions. chemicalbook.com

Electrophilic Aromatic Substitution and Functionalization on the Furan Ring

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.compearson.com The substitution preferentially occurs at the C2 and C5 positions (α-positions) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4 (β-positions). chemicalbook.comquora.com In this compound, the C2 and C5 positions of the furan ring are the most likely sites for electrophilic attack.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). mychemblog.comorganic-chemistry.org For the furan moiety in the target molecule, this reaction would be expected to yield a formyl group at the C2 or C5 position. cambridge.org

Metal-Catalyzed Cross-Coupling: Direct C-H functionalization of furan rings is possible using palladium catalysis. amazonaws.com For example, the direct arylation of a C-H bond on the furan ring with an aryl halide can be achieved, offering a route to more complex biaryl structures.

| Reaction Type | Reagents | Expected Position on Furan Ring |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2, C5 |

| Palladium-Catalyzed Direct Arylation | Aryl Halide, Pd Catalyst, Base | C2, C5 |

Cycloaddition Reactions and Pericyclic Processes Involving the Furan System

Due to its reduced aromatic character compared to benzene, the furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govtudelft.nl

Diels-Alder Reaction: Furan can react with electron-deficient alkenes (dienophiles) to form 7-oxanorbornene adducts. tudelft.nlnih.gov The reaction is often reversible. acs.org The furan ring in this compound could, in principle, participate in such cycloadditions with strong dienophiles like maleic anhydride or N-substituted maleimides. youtube.com The reaction may require thermal or Lewis acid catalysis to proceed efficiently. Intramolecular versions of the furan Diels-Alder (IMDAF) reaction are also well-established. researchgate.net Computational studies have been used to understand the stereoselectivity and transition states of these cycloadditions. rsc.org

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient alkene (dienophile) | 7-Oxanorbornene derivative |

Ring-Opening and Rearrangement Mechanisms of the Furan Moiety

The furan ring, while aromatic, is the most electron-rich of the common five-membered heterocycles and is susceptible to reactions that can disrupt its aromaticity, leading to ring-opening or rearrangement. nih.gov In the context of this compound, the stability of the furan moiety is significantly influenced by the reaction conditions, particularly the presence of acid.

Acid-Catalyzed Ring-Opening:

Under strong acidic conditions, the ether linkage is susceptible to cleavage. libretexts.org However, the furan ring itself can also undergo acid-catalyzed ring-opening. The generally accepted mechanism for the acid-catalyzed decomposition of furan in an aqueous solution involves several key steps. figshare.comresearchgate.net

Protonation: The process is initiated by the protonation of the furan ring. The α-carbons (positions 2 and 5) are more susceptible to protonation than the β-carbons, as this leads to a more stabilized carbocation intermediate. figshare.comquora.com

Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent, attacks the protonated furan. This attack disrupts the aromatic sextet and forms a dihydrofuranol intermediate, such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. researchgate.net

Second Protonation and Ring Cleavage: Subsequent protonation of the ring oxygen in the dihydrofuranol intermediate facilitates the cleavage of the C-O bond, opening the ring to form an unsaturated dicarbonyl compound or a related species like 4-hydroxy-2-butenal. figshare.comresearchgate.net

The presence of substituents on the furan ring can significantly influence the rate and outcome of this process. rsc.orgresearchgate.net For this compound, protonation could potentially occur on the furan ring, the ether oxygen, or the aniline nitrogen. The specific pathway would depend on the relative basicities of these sites and the reaction conditions.

Piancatelli Rearrangement:

Another potential transformation pathway for furan rings, particularly those bearing a carbinol substituent at the 2-position, is the Piancatelli rearrangement. This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. researchgate.net While this compound does not possess the required carbinol substituent for a direct Piancatelli rearrangement, this reaction highlights the susceptibility of the furan nucleus to undergo skeletal rearrangements under acidic conditions, proceeding through a mechanism involving ring-opening to an enal intermediate followed by intramolecular aldol (B89426) cyclization. researchgate.net

Reactivity of the Phenyl Ring

The phenyl ring of this compound is substituted with two powerful electron-donating groups: an amino group (-NH2) at position 1 and a furan-3-yloxy group (-O-HetAr) at position 4. Both groups activate the aromatic ring towards electrophilic aromatic substitution (EAS), making it significantly more reactive than benzene. libretexts.orgwikipedia.org

The activating nature of these substituents stems from their ability to donate electron density to the benzene ring through resonance (+M effect). libretexts.orgorganicchemistrytutor.com This increased electron density, particularly at the ortho and para positions relative to each substituent, makes the ring a more potent nucleophile for attacking incoming electrophiles.

Regioselective Functionalization of the Phenyl Ring

The positions of electrophilic attack on the phenyl ring are dictated by the directing effects of the existing amino and furan-3-yloxy substituents.

Amino Group (-NH2): This is a strongly activating ortho-, para-director. cognitoedu.org It directs incoming electrophiles to positions 2 and 6.

Furan-3-yloxy Group (-O-HetAr): As an alkoxy-type group, this is also an activating ortho-, para-director. libretexts.org It directs incoming electrophiles to positions 3 and 5.

Given the 1,4-substitution pattern, the directing effects of the two groups are synergistic. The positions ortho to the highly activating amino group (positions 2 and 6) are the most electron-rich and therefore the most probable sites for electrophilic substitution. The positions ortho to the furan-3-yloxy group (positions 3 and 5) are also activated, but generally to a lesser extent than the positions ortho to the amino group. Therefore, electrophilic substitution is expected to occur predominantly at the 2- and 6-positions of the aniline ring.

| Reaction | Electrophile (E+) | Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br+, Cl+ | 2-Halo-4-(furan-3-yloxy)aniline | The highly activating -NH2 group directs the electrophile to the ortho position. |

| Nitration | NO2+ | 2-Nitro-4-(furan-3-yloxy)aniline | Strong directing effect of the amino group. Reaction conditions must be carefully controlled to avoid oxidation. |

| Sulfonation | SO3 | 2-Amino-5-(furan-3-yloxy)benzenesulfonic acid | The amino group directs ortho. The reaction is reversible and can be influenced by steric factors. |

| Friedel-Crafts Acylation | RCO+ | N-Acyl-4-(furan-3-yloxy)aniline or 2-Acyl-4-(furan-3-yloxy)aniline | The amino group is a strong Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amine (e.g., as an amide) is often necessary to achieve ring acylation. |

Electronic and Steric Effects of Substituents on Phenyl Ring Reactivity

The regioselectivity observed in the functionalization of this compound is a direct consequence of the interplay between electronic and steric effects.

Electronic Effects: Both the amino and furan-3-yloxy groups exert an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I).

Resonance Effect (+M): The lone pair of electrons on the nitrogen of the amino group and the oxygen of the ether linkage can be delocalized into the π-system of the benzene ring. This delocalization creates regions of high electron density (partial negative charge) at the ortho and para positions. organicchemistrytutor.com The +M effect of the -NH2 group is significantly stronger than that of the -OR group, making the positions ortho to the amine (2 and 6) the most nucleophilic. libretexts.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. libretexts.org

The furan-3-yloxy group is significantly bulkier than the amino group. This steric bulk can hinder the approach of an electrophile to the positions ortho to the ether linkage (positions 3 and 5). acs.org

Conversely, the smaller amino group presents less of a steric barrier to attack at its ortho positions (2 and 6).

The size of the incoming electrophile also plays a crucial role. Larger electrophiles will preferentially attack the less sterically hindered positions. libretexts.org

Radical Reactions and Photochemical Transformations Involving Furan-Aniline Systems

Beyond ionic reactions, furan-aniline systems can participate in transformations involving radical intermediates and photochemical excitation.

Radical Reactions:

Aryl radicals can be generated from various precursors, including diazonium salts, and can participate in a range of substitution and addition reactions. nih.gov In the context of this compound, radical reactions could potentially be initiated at several sites. The aniline moiety is known to form aniline radicals through hydrogen atom abstraction from the amino group or via single-electron transfer processes. researchgate.net These radicals can then engage in coupling or substitution reactions. For instance, the photochemical reaction of aniline with chloromethanes proceeds via an initial hydrogen atom transfer from the amine, forming an aniline radical. researchgate.net

Photochemical Transformations:

The photochemistry of aromatic compounds is rich and varied, encompassing isomerizations, additions, and substitutions. rsc.org

Aniline Photochemistry: Ultraviolet irradiation of aniline and its derivatives can lead to C-N bond cleavage, generating radicals that can subsequently rearrange to form ring-alkylated anilines. acs.org Photochemical methods, often employing photoredox catalysts, have been developed for aniline synthesis and functionalization, proceeding through radical intermediates generated via single-electron transfer. nih.govmanchester.ac.ukgalchimia.com

Furan Photochemistry: Furan itself can undergo photochemical reactions, such as [2+2] cycloadditions with other unsaturated systems. researchgate.net Irradiation of furan-benzene mixtures, for example, leads to the formation of various photocycloadducts. rsc.org

For a molecule like this compound, absorption of UV light could lead to excitation of either the aniline or furan chromophore. The subsequent decay pathways could involve energy transfer between the two rings, radical formation via C-O or C-N bond cleavage, or cycloaddition reactions involving the furan moiety. The specific outcome would be highly dependent on the irradiation wavelength, solvent, and presence of other reagents or photosensitizers.

| Reaction Type | Initiation Method | Potential Reactive Site(s) | Potential Product Type(s) |

|---|---|---|---|

| Radical Substitution | Chemical initiator (e.g., AIBN), Photolysis | Phenyl ring, Furan ring | Substituted anilines or furans |

| Photochemical Rearrangement | UV Irradiation | Aniline moiety | Isomeric furan-yloxy anilines |

| Photocycloaddition | UV Irradiation | Furan ring | Cycloadducts (e.g., with solvents or other unsaturated molecules) |

| Photoredox Catalyzed C-H Functionalization | Visible light + Photocatalyst | Phenyl ring | Directly functionalized aniline derivatives |

Derivatization and Functionalization Strategies of 4 Furan 3 Yloxy Aniline

Amine Functionalization: Acylation, Alkylation, and Arylation Processes

The primary amine group of 4-(furan-3-yloxy)aniline is a key site for a variety of functionalization reactions, including acylation, alkylation, and arylation. These transformations are fundamental in modulating the electronic properties of the aniline (B41778) nitrogen and for introducing a wide array of substituents.

Acylation of the amine is typically achieved through reaction with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This transformation is generally high-yielding and serves to decrease the basicity and nucleophilicity of the nitrogen atom.

Alkylation of the aniline nitrogen can be accomplished through various methods. Reductive amination, involving the reaction with aldehydes or ketones in the presence of a reducing agent, provides access to secondary and tertiary amines. Another approach is the direct N-alkylation using alkyl halides, although this can sometimes lead to over-alkylation. rsc.org More recent methods have explored the use of nitriles under hydrogenation conditions for selective N-alkylation. rsc.org For instance, the reaction of aromatic primary amines with nitriles in the presence of a Palladium on carbon (Pd/C) catalyst can selectively yield secondary amines. rsc.org Visible-light-induced N-alkylation has also emerged as a mild and efficient method. nih.govresearchgate.net

Arylation of the amine, leading to the formation of diarylamines, is often achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic method, typically requires harsh reaction conditions. rsc.orgnih.gov More contemporary approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands to achieve N-arylation under milder conditions. Copper-catalyzed N-arylation reactions have also been developed, offering a more economical alternative. beilstein-journals.org For example, the N-arylation of anilines with arylboronic acids, known as the Chan-Evans-Lam (CEL) reaction, can be facilitated by copper catalysts. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride or anhydride (B1165640), base (e.g., pyridine, triethylamine) | Amide |

| Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (reductive amination) | Secondary or Tertiary Amine |

| Arylation | Aryl halide, Palladium or Copper catalyst, base (e.g., Buchwald-Hartwig, Ullmann) | Diaryl Amine |

Furan (B31954) Ring Modifications: Substituent Introduction and Heterocyclic Annulation

The furan ring in this compound is an electron-rich heterocycle susceptible to electrophilic attack and can also participate in cycloaddition reactions.

Electrophilic Aromatic Substitution on the furan ring is a common strategy for introducing new substituents. Due to the directing effect of the oxygen atom, electrophilic substitution on furan typically occurs at the C2 and C5 positions. However, in 3-substituted furans, the regioselectivity can be influenced by the nature of the substituent. The ether linkage at the 3-position is expected to direct incoming electrophiles to the C2 and C5 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Heterocyclic Annulation involves the construction of a new ring fused to the furan core. One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction , where the furan can act as the diene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction involves the [4+2] cycloaddition of the furan with a dienophile, typically an electron-deficient alkene or alkyne. organic-chemistry.org The initial cycloadduct can then undergo further transformations. The reactivity of the furan in a Diels-Alder reaction can be influenced by the substituents present. In the case of 3-nitrofuran, it can act as a dienophile in polar Diels-Alder reactions. sciforum.net

| Reaction Type | Key Features | Potential Products |

| Electrophilic Substitution | Attack at C2 and C5 positions. | Halogenated, nitrated, or acylated furan derivatives. |

| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile. | Bicyclic adducts, leading to functionalized cyclohexene (B86901) derivatives. |

Phenyl Ring Functionalization: Directed and Non-Directed Transformations

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating nature of the amino and alkoxy groups.

Non-Directed Transformations primarily involve electrophilic aromatic substitution . The ortho- and para-directing influence of the amine and ether groups will direct incoming electrophiles to the positions ortho and para to these substituents. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.commasterorganicchemistry.comyoutube.com This allows for reactions such as halogenation, nitration, and sulfonation to introduce functional groups onto the phenyl ring. The powerful activating nature of the amino group generally directs substitution to the positions ortho to it.

Directed Transformations , specifically directed ortho-metalation (DoM) , offer a powerful strategy for regioselective functionalization. unblog.frwikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org The amine group itself, or a suitably modified amine (e.g., an amide), can act as a DMG, facilitating functionalization at the position ortho to the nitrogen.

| Transformation Type | Guiding Principle | Typical Reactions |

| Non-Directed | Electronic effects of existing substituents (ortho, para-directing). | Electrophilic aromatic substitution (halogenation, nitration). |

| Directed | Use of a directing metalation group (DMG) to achieve ortho-lithiation. | Reaction of the aryllithium intermediate with various electrophiles. |

Selective Functionalization of Poly-Substituted Furan-Aniline Systems

Achieving selective functionalization in a molecule with multiple reactive sites, such as a poly-substituted this compound derivative, presents a significant synthetic challenge. The strategy for selective modification depends on the careful choice of reagents and reaction conditions to exploit the subtle differences in reactivity between the various positions on the furan and phenyl rings, as well as the amine group.

For instance, the inherent nucleophilicity of the amine can be temporarily masked by converting it to a less reactive amide. This allows for subsequent electrophilic substitution to be directed towards either the furan or the phenyl ring. The choice of electrophile and catalyst can further fine-tune the regioselectivity.

In systems where both the furan and phenyl rings are substituted, directed ortho-metalation can be a particularly valuable tool. By choosing a directing group on either ring, it is possible to selectively introduce a new substituent at a specific position, even in the presence of other functional groups. The success of such selective functionalizations relies on a deep understanding of the electronic and steric effects of the existing substituents and their influence on the reactivity of the different sites within the molecule.

Theoretical and Computational Investigations of 4 Furan 3 Yloxy Aniline

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These studies reveal how electrons are distributed across the molecular framework, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. researchgate.netnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. thaiscience.info A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For 4-(Furan-3-yloxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the lone pairs of the amino group and ether oxygen. The LUMO would likely be distributed over the aromatic systems. The specific energies of these orbitals would determine the molecule's behavior as an electron donor or acceptor in various reactions.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

A hypothetical FMO analysis for this compound would yield values similar to those in the table below, which are representative for aromatic amines.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.75 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 2.5 |

Note: The values in this table are illustrative for a molecule of this type and are not from a specific computational study on this compound.

The distribution of electron density in a molecule is rarely uniform. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the molecule's surface. researchgate.net It is an invaluable tool for predicting where a molecule is likely to interact with other chemical species.

The MEP map displays regions of varying electrostatic potential, typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green/Yellow: Represent areas with neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the furan (B31954) ring and ether linkage, due to their lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. researchgate.net

Conformational Analysis and Rotational Barriers

Molecules with single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis involves identifying the most stable conformers (energy minima) and the energy barriers required for rotation between them (transition states).

In this compound, key rotational barriers would exist around the C-O (aniline-ether) and O-C (ether-furan) bonds. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis helps determine the molecule's preferred three-dimensional shape, which is crucial for its biological activity and physical properties. The energy difference between the most stable and least stable conformations represents the rotational barrier. Such barriers are typically in the range of a few kcal/mol for flexible single bonds.

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Phenyl-O Bond | Rotation around the bond connecting the aniline ring to the ether oxygen | 2 - 5 |

| O-Furan Bond | Rotation around the bond connecting the ether oxygen to the furan ring | 1 - 4 |

Note: These values are estimations based on similar ether-linked aromatic systems and are not from specific calculations on this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This involves mapping the entire reaction pathway, including intermediates and transition states.

A transition state is the highest energy point along a reaction coordinate, representing the energetic bottleneck of a reaction. Characterizing the geometry and energy of transition states is essential for understanding reaction rates and selectivity. For reactions involving this compound, such as electrophilic substitution on the aniline ring or reactions involving the furan moiety, computational models can locate the precise transition state structures. These structures are identified as saddle points on the potential energy surface with one imaginary vibrational frequency corresponding to the motion along the reaction path.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a fundamental tool for predicting how and where a molecule is likely to react. For a molecule like this compound, which possesses multiple potentially reactive sites across its aniline and furan rings, such studies would be invaluable. These investigations typically involve calculating various molecular properties and reactivity descriptors.

General Principles of Reactivity Prediction

To understand how the reactivity of this compound would be theoretically investigated, we can outline the general principles and the types of data that would be generated.

Frontier Molecular Orbital (FMO) Theory: This theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule helps predict the sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline and furan rings, indicating these are the likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and are sites for nucleophilic attack. In this compound, negative potentials would be expected around the nitrogen atom of the amine group and the oxygen atom of the furan ring, as well as on the aromatic rings, highlighting the most probable locations for interaction with electrophiles.

Prediction of Regioselectivity

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. For this compound, a key question would be the preferred site of electrophilic substitution. Both the aniline and furan rings are activated towards electrophiles.

The amino group on the aniline ring is a strong activating group and is ortho-, para- directing.

The ether-linked furan ring is also an activated system. In general, electrophilic substitution on furan preferentially occurs at the C2 and C5 positions due to the greater stability of the intermediate carbocation.

A computational study would involve calculating the energies of the intermediates formed upon electrophilic attack at each possible position on both rings. The position leading to the most stable intermediate (lowest energy) would be the predicted site of reaction. Additionally, local reactivity descriptors, such as the Fukui functions, could be calculated to pinpoint the most reactive atoms.

Prediction of Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving this compound that could generate a new chiral center, computational methods could be used to predict the stereochemical outcome. This would involve calculating the transition state energies for the pathways leading to the different stereoisomers. The pathway with the lower activation energy would be favored, thus predicting the major stereoisomer. However, without specific reactions being considered, a general prediction of stereoselectivity is not feasible.

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Architectures

Precursor in the Construction of Polycyclic Heterocyclic Systems

The structure of 4-(Furan-3-yloxy)aniline is well-suited for the synthesis of fused heterocyclic systems, where the aniline (B41778) nitrogen and the furan (B31954) ring can be incorporated into larger, polycyclic frameworks. Such structures are of significant interest in medicinal chemistry and materials science.

One prominent application is in the synthesis of furoquinoline derivatives. Furoquinolines, which feature a furan ring fused to a quinoline (B57606) core, are a class of compounds investigated for various biological activities. For instance, analogous structures like 4-anilinofuro[2,3-b]quinolines have been prepared and evaluated for their anticancer properties. nih.gov The synthesis of such molecules can be achieved through established methods for quinoline formation, where this compound serves as a key aniline-containing reactant. For example, in a reaction analogous to the Bernthsen acridine (B1665455) synthesis , it could be condensed with a carboxylic acid in the presence of zinc chloride to build the quinoline portion of the molecule. nih.gov

Furthermore, this compound can be envisioned as a precursor for classical intramolecular cyclization reactions that form new heterocyclic rings.

Bischler-Napieralski Reaction : This reaction is a powerful method for synthesizing dihydroisoquinolines from β-arylethylamides. wikipedia.orgjk-sci.comorganic-chemistry.org To utilize this compound in this context, it would first be N-acylated and then coupled with a two-carbon unit to form the necessary β-phenylethylamide intermediate. Subsequent treatment with a dehydrating agent like phosphoryl chloride (POCl₃) would induce an intramolecular electrophilic aromatic substitution, where the furan ring acts as the nucleophile, leading to the formation of a furan-annulated dihydroisoquinoline system. wikipedia.org

Pictet-Spengler Reaction : This reaction constructs tetrahydro-β-carboline or tetrahydroisoquinoline ring systems by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgbeilstein-journals.org this compound could be converted to the corresponding β-(furan-3-yloxyphenyl)ethylamine. The condensation of this amine with an aldehyde would generate an electrophilic iminium ion, which would then be attacked by the electron-rich furan ring in an intramolecular cyclization to yield a novel polycyclic heterocyclic product. wikipedia.org

| Reaction Name | Reactant Derived from this compound | Co-reactant(s) | Resulting Polycyclic System |

|---|---|---|---|

| Furoquinoline Synthesis | This compound | Carboxylic Acid / Derivative | Furo[x,y-z]quinoline |

| Bischler-Napieralski Reaction | N-Acyl-β-(4-(furan-3-yloxy)phenyl)ethylamine | Dehydrating Agent (e.g., POCl₃) | Dihydroisoquinoline fused/annulated system |

| Pictet-Spengler Reaction | β-(4-(furan-3-yloxy)phenyl)ethylamine | Aldehyde or Ketone | Tetrahydro-β-carboline or Tetrahydroisoquinoline analogue |

Monomer and Intermediate in Polymer and Material Science Syntheses (Focus on Chemical Process, not Material Properties)

The dual functionality of this compound makes it an attractive candidate as a monomer or an intermediate in the synthesis of advanced polymers and materials. Its incorporation can introduce desirable heterocyclic features into the polymer backbone.

Polyaniline Derivatives : Aniline and its derivatives can undergo chemical oxidative polymerization to form polyanilines (PANI), a class of conducting polymers. nih.gov The polymerization of this compound can be initiated using an oxidant such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium. In this process, the aniline nitrogen atoms link to the para-position of adjacent monomers, forming a polymer chain with repeating furan-3-yloxy-substituted aniline units. The reaction proceeds through the formation of radical cations, which couple to build the polymer backbone.

Furan-Based Polyamides : Polyamides are typically synthesized by the polycondensation of a diamine with a diacid chloride. While this compound is a monoamine, it can be chemically modified to serve as a monomer for polyamide synthesis. For example, it could be used to prepare a novel diamine or diacid containing the furan-3-yloxy-phenyl moiety. This functionalized monomer could then be polymerized with a suitable co-monomer (a diacid chloride or diamine, respectively) via processes like interfacial polymerization to produce novel furan-containing polyamides. dtic.milresearchgate.net

Covalent Organic Frameworks (COFs) : COFs are crystalline porous polymers with ordered structures. nih.gov They are often synthesized through condensation reactions that form strong covalent bonds, such as imine linkages. This compound can serve as a building block in the synthesis of imine-linked COFs. In a typical synthesis, the aniline derivative would be reacted with a multi-aldehyde linker (e.g., a trialdehyde) under solvothermal conditions. The condensation between the amino groups of the aniline and the aldehyde groups of the linker forms a robust, porous, three-dimensional network. nih.gov

| Polymer/Material Type | Role of this compound | Key Chemical Process | Co-reactant Type |

|---|---|---|---|

| Polyaniline Derivative | Monomer | Oxidative Polymerization | Oxidizing Agent (e.g., (NH₄)₂S₂O₈) |

| Furan-Based Polyamide | Intermediate for Monomer Synthesis | Polycondensation | Diacid Chloride or Diamine |

| Covalent Organic Framework (COF) | Building Block / Monomer | Imine Condensation | Multi-aldehyde Linker |

Ligand Design and Synthesis for Catalytic Systems (Focus on Ligand Chemistry, not Catalytic Performance Details)

The nitrogen atom of the aniline group and the oxygen atom of the furan ring in this compound are potential donor sites for coordinating to metal centers. This makes the molecule a valuable scaffold for designing and synthesizing ligands for use in catalysis.

A primary route to creating ligands from this compound is through the formation of Schiff bases (or imines). The synthesis is a straightforward condensation reaction between the primary amino group of this compound and the carbonyl group of an aldehyde or ketone, typically carried out by refluxing the reactants in an alcoholic solvent. nih.govscience.gov For example, reacting this compound with salicylaldehyde (B1680747) yields a Schiff base ligand possessing three potential coordination sites: the imine nitrogen, the phenolic oxygen, and the furan oxygen. This tridentate character allows the ligand to form stable complexes with a variety of transition metals. The electronic properties of the ligand can be fine-tuned by selecting different aldehydes, thereby modifying the steric and electronic environment around the coordinated metal ion. nih.gov

The general synthesis of a Schiff base ligand from this compound is as follows: Reaction: this compound + R-CHO → N-(R-methylidene)-4-(furan-3-yloxy)aniline + H₂O This process creates a new molecule where the aniline nitrogen is converted into an imine, a key functional group in many coordination complexes.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This compound, as a primary amine, is an ideal component for several well-known MCRs.

Ugi Reaction : The Ugi four-component reaction is a cornerstone of MCR chemistry, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org In this reaction, this compound can serve directly as the amine component. The reaction begins with the formation of an imine between the aniline and the aldehyde. This imine is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. A final intramolecular acyl transfer (Mumm rearrangement) yields the complex product. wikipedia.org This one-pot synthesis allows for the rapid generation of a library of complex molecules with multiple points of diversity, all incorporating the 4-(furan-3-yloxy)phenyl moiety.

Passerini Reaction : The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgresearchgate.net While this compound is not a direct participant in the Passerini reaction, it serves as a key starting material for the synthesis of one of the required components. The aniline can be converted into the corresponding aryl isocyanide through formylation followed by dehydration. This resulting isocyanide can then be used as a reactant in the Passerini reaction, thereby embedding the 4-(furan-3-yloxy)phenyl structure into the final product.

| Multi-Component Reaction | Role of this compound | Other Components | Product Class |

|---|---|---|---|

| Ugi Reaction | Amine Component | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Precursor to Isocyanide Component | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide |

Advanced Methodological Approaches in Studying 4 Furan 3 Yloxy Aniline Chemistry

In Situ Reaction Monitoring Techniques for Mechanistic Elucidation

There are no specific studies or published articles detailing the use of in situ reaction monitoring techniques, such as ReactIR (Fourier-transform infrared spectroscopy), process mass spectrometry, or nuclear magnetic resonance (NMR) spectroscopy, for the purpose of elucidating reaction mechanisms involving 4-(Furan-3-yloxy)aniline. Mechanistic insights for this particular compound have not been a subject of dedicated research publications.

Flow Chemistry and Continuous Synthesis of this compound Derivatives

The application of flow chemistry or continuous manufacturing processes for the synthesis of this compound or its derivatives has not been reported in peer-reviewed literature. While flow chemistry is a significant technique for the synthesis of various heterocyclic compounds, its specific application to this aniline (B41778) derivative, including data on reaction conditions, reactor design, or throughput, is not documented.

Catalyst Development and Optimization for Transformations Involving this compound

There is no available research focused on the development, screening, or optimization of catalysts for chemical transformations where this compound is a key substrate. Consequently, data tables outlining catalyst performance, reaction yields, selectivity, or turnover numbers for reactions such as cross-coupling, amination, or other functionalizations of this specific compound cannot be provided. Studies on catalyst systems are broad for furan (B31954) and aniline moieties in general, but publications have not addressed the unique reactivity of the combined this compound structure.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of diaryl ethers and aryl-heteroaryl ethers like 4-(Furan-3-yloxy)aniline has traditionally relied on established methods such as the Ullmann condensation. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

Key areas of development include:

Advanced Catalytic Systems: Research will likely focus on moving beyond traditional copper-based Ullmann conditions to more efficient palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling. The development of novel ligands tailored for furan-containing substrates could significantly improve reaction yields, lower catalyst loadings, and broaden the substrate scope under milder conditions.

Photocatalysis and Electrosynthesis: Emerging trends in organic synthesis involve the use of light (photocatalysis) or electricity (electrosynthesis) to drive chemical reactions. Future studies could explore visible-light-mediated C-O bond formation between a furan (B31954) derivative and an aniline (B41778) precursor, offering a greener alternative to thermally driven methods.

Continuous Flow Chemistry: The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and reaction control. A future objective would be to design a flow synthesis protocol for this compound. This would allow for precise control over reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields and purity while minimizing waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher yields, lower temperatures, reduced catalyst loading | Design of specific ligands for furan substrates, screening of palladium and copper catalyst systems. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources | Development of suitable photosensitizers, optimization of light source and reaction medium. |

| Continuous Flow | Enhanced safety, scalability, and process control | Reactor design, optimization of flow rates, temperature, and reagent mixing. |

Exploration of Undiscovered Reactivity and Selectivity Patterns

The this compound molecule possesses multiple reactive sites: the furan ring, the aniline aromatic ring, and the secondary amine group. The electronic interplay between these components is expected to produce unique reactivity and selectivity that remains largely unexplored.

Future research should investigate:

Regioselectivity of the Furan Ring: The furan nucleus is susceptible to electrophilic substitution and can participate in cycloaddition reactions. The electron-donating effect of the aryloxy substituent at the 3-position will influence the regioselectivity of these reactions. Systematic studies on reactions like nitration, halogenation, and Diels-Alder cycloadditions are needed to map the reactivity of the furan core.

Reactivity of the Aniline Moiety: The amino group directs electrophilic substitution to the ortho and para positions of the aniline ring. Since the para position is blocked, reactions will be directed to the positions ortho to the amine. Research is needed to quantify how the furanoxy substituent influences the nucleophilicity of the amine and the activation of the aniline ring compared to simpler anilines.

Intramolecular Cyclization: Under specific conditions, it may be possible to induce intramolecular cyclization reactions, potentially leading to novel polycyclic heterocyclic systems. Exploring reactions that could form a new ring by involving atoms from both the furan and aniline moieties would be a novel research direction.

Integration of Advanced Computational Modeling with Experimental Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work, saving both time and resources. For this compound, a synergistic approach combining computational modeling with laboratory experiments is a significant future trend.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic routes. researchgate.netresearchgate.net By modeling transition states and reaction intermediates for catalytic C-O coupling reactions, researchers can understand the role of different ligands and catalysts, leading to the rational design of more efficient catalytic systems.

Predicting Reactivity and Selectivity: Computational models can predict sites of electrophilic and nucleophilic attack by calculating molecular electrostatic potentials and frontier molecular orbitals. researchgate.net This can guide the exploration of the compound's reactivity (as discussed in section 8.2) by predicting the outcomes of various reactions and explaining observed regioselectivity.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling synthetic reaction pathways and transition states. | Rational design of catalysts and optimization of reaction conditions. |

| Molecular Orbital Theory | Calculating electron density and frontier orbitals (HOMO/LUMO). | Prediction of regioselectivity for electrophilic and nucleophilic reactions. |

| Conformational Searching | Determining low-energy 3D structures. | Insight into steric effects on reactivity and potential receptor binding modes. |

Applications of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical research is conducted. rjptonline.org These data-driven approaches can identify complex patterns and make predictions that are not obvious to human researchers. For this compound, these tools represent a major avenue for future research.

Reaction Condition Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.orgrsc.org For the synthesis of this compound, an ML model could predict the best combination of catalyst, ligand, solvent, base, and temperature to maximize the reaction yield, significantly reducing the amount of empirical experimentation needed. chemistryworld.comsymeres.comprinceton.edu

Retrosynthesis and Novel Route Discovery: AI-powered retrosynthesis software can propose novel synthetic pathways to a target molecule that may not be considered through traditional analysis. nih.gov Applying these tools could reveal unconventional and potentially more efficient routes to synthesize this compound and its derivatives.

Yield Prediction: Predicting the yield of a chemical reaction is a significant challenge. Advanced ML models, particularly those based on deep learning, can analyze the structure of reactants and reagents to forecast the likely outcome of a reaction. rjptonline.orggithub.com This would allow researchers to prioritize synthetic routes that are predicted to be high-yielding before committing to laboratory work. The application of such models to C-O cross-coupling reactions is an active area of research that could directly benefit the synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Furan-3-yloxy)aniline, and how can purity be optimized?

- Methodology :

- Nucleophilic aromatic substitution : React 4-nitroaniline with furan-3-ol derivatives under basic conditions (e.g., K₂CO₃/DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Cross-coupling reactions : Use Pd-catalyzed Buchwald-Hartwig amination to couple furan-3-yloxy precursors with halogenated anilines .

- Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using HPLC (>98%) or melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for furan and aniline rings) and amine protons (δ ~5 ppm, broad) .

- FTIR : Confirm NH₂ stretching (~3400 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- GC-MS : Monitor molecular ion peaks (e.g., m/z 175 for C₁₀H₉NO₂) and fragmentation patterns .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .

- Stability : Light-sensitive; store in amber vials at 2–8°C under inert gas (N₂/Ar). Degrades via oxidation of the amine group; monitor by TLC weekly .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the furan-3-yloxy substituent on reactivity?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The furan-3-yloxy group withdraws electrons via resonance, activating the para-amine for electrophilic substitution .

- Compare HOMO/LUMO energies with analogues (e.g., 4-phenoxyaniline) to predict regioselectivity in reactions .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

- Strategies :

- Controlled recrystallization : Isolate single crystals for X-ray diffraction (SHELX refinement) to confirm bond lengths/angles .

- DSC analysis : Measure melting points with differential scanning calorimetry to detect polymorphic variations .

- Batch comparison : Cross-validate NMR shifts across synthesis batches to identify impurities (e.g., residual solvents) .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

- Design considerations :

- Catalyst screening : Test Pd(OAc)₂, XPhos, and SPhos ligands for Suzuki-Miyaura coupling with aryl boronic acids .

- Kinetic studies : Use in situ IR to monitor reaction progress and optimize temperature (80–120°C) and solvent (toluene vs. dioxane) .

- Post-reaction analysis : Employ LC-MS to detect side products (e.g., deaminated byproducts) .

Q. What are the challenges in synthesizing sterically hindered derivatives of this compound?

- Key challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.